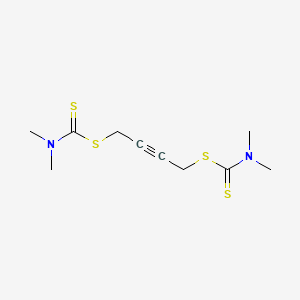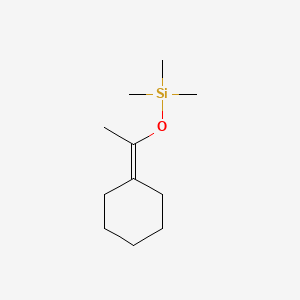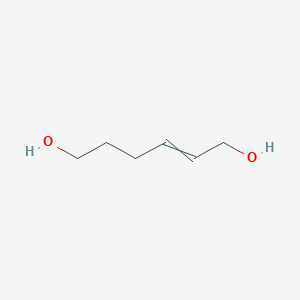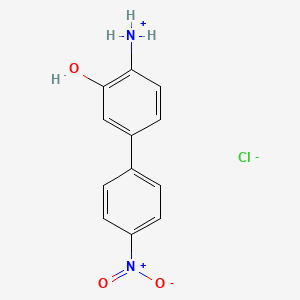
N-(2-Methylpropyl)-P-(trichloromethyl)phosphonamidic chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Methylpropyl)-P-(trichloromethyl)phosphonamidic chloride is a chemical compound characterized by the presence of a trichloromethyl group and a phosphonamidic chloride group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methylpropyl)-P-(trichloromethyl)phosphonamidic chloride typically involves the reaction of 2-methylpropylamine with trichloromethylphosphonic dichloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is usually stirred at a low temperature to ensure complete reaction and high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of advanced purification techniques ensures the removal of impurities and the production of high-purity compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Methylpropyl)-P-(trichloromethyl)phosphonamidic chloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group.
Substitution: The chloride group can be substituted with other nucleophiles to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Methyl-substituted phosphonamidic compounds.
Substitution: Various substituted phosphonamidic derivatives.
Aplicaciones Científicas De Investigación
N-(2-Methylpropyl)-P-(trichloromethyl)phosphonamidic chloride has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of N-(2-Methylpropyl)-P-(trichloromethyl)phosphonamidic chloride involves its interaction with molecular targets through its reactive functional groups. The trichloromethyl group can participate in electrophilic reactions, while the phosphonamidic chloride group can form covalent bonds with nucleophilic sites on target molecules. These interactions can modulate the activity of enzymes and other biological molecules, leading to various biochemical effects.
Comparación Con Compuestos Similares
Similar Compounds
Trichloromethylphosphonic dichloride: Shares the trichloromethyl and phosphonic groups but lacks the 2-methylpropyl group.
2-Methylpropylamine: Contains the 2-methylpropyl group but lacks the trichloromethyl and phosphonamidic chloride groups.
Uniqueness
N-(2-Methylpropyl)-P-(trichloromethyl)phosphonamidic chloride is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both trichloromethyl and phosphonamidic chloride groups allows for versatile chemical modifications and interactions with various molecular targets.
Propiedades
Número CAS |
64579-39-1 |
|---|---|
Fórmula molecular |
C5H10Cl4NOP |
Peso molecular |
272.9 g/mol |
Nombre IUPAC |
N-[chloro(trichloromethyl)phosphoryl]-2-methylpropan-1-amine |
InChI |
InChI=1S/C5H10Cl4NOP/c1-4(2)3-10-12(9,11)5(6,7)8/h4H,3H2,1-2H3,(H,10,11) |
Clave InChI |
WSDHMGLHIGUGEK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CNP(=O)(C(Cl)(Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1,3-Benzothiazol-2-yl)sulfanyl]morpholin-2-amine](/img/structure/B14493863.png)
![2-[2-(2-Methylbutan-2-yl)benzoyl]benzoic acid](/img/structure/B14493865.png)



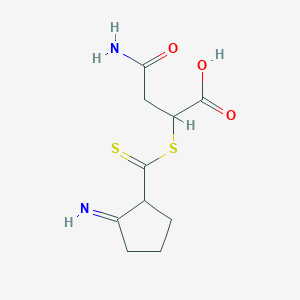
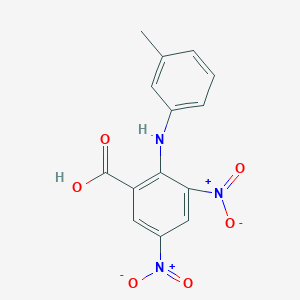
![6-[Di(butan-2-yl)amino]-1,3,5-triazine-2,4(1H,3H)-dithione](/img/structure/B14493909.png)
![N-[(2-Sulfanylethyl)carbamoyl]heptanamide](/img/structure/B14493913.png)
